N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 3,3-dimethylbutanamide moiety. The dimethylphenyl group enhances lipophilicity, while the branched amide side chain may influence steric interactions and metabolic stability.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-6-7-14(8-13(12)2)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-19(3,4)5/h6-8,10-11H,9H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCMSHDIXDSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to a diverse range of biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C21H24N4O
- Molecular Weight : 364.44 g/mol
- IUPAC Name : N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3,4-Dimethylphenyl group and a 3,3-dimethylbutanamide moiety |
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines. In studies involving MCF-7 breast cancer cells, certain derivatives demonstrated IC50 values as low as 0.39 μM, indicating strong efficacy against tumor proliferation .
The biological activity of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide is attributed to several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds in this class have been identified as effective CDK inhibitors, which play a crucial role in cell cycle regulation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspase enzymes .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been associated with:
- Antibacterial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation in preclinical models .
Recent Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the anticancer properties of various pyrazolo derivatives including N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide. The results indicated significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
- Mechanistic Insights :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Chlorophenyl substitution | Antimicrobial |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | Naphthalene substitution | Anti-inflammatory |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
- Lipophilicity : The target compound’s 3,4-dimethylphenyl and branched amide substituents likely increase lipophilicity compared to the chlorophenyl analog () and the pyridine-containing compound (). This may improve membrane permeability but reduce aqueous solubility.
- Steric Bulk : The 3,3-dimethylbutanamide in the target compound introduces greater steric hindrance than the benzamide () or propanamide (), possibly affecting target engagement.
Q & A
Q. What are the key synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
The synthesis typically involves multi-step reactions with regioselective substitution. For example:
- Core structure formation : Reacting substituted phenylamines with pyrazolo[3,4-d]pyrimidinone precursors under anhydrous conditions (e.g., dry acetonitrile or dichloromethane) .
- Functionalization : Introducing the 3,3-dimethylbutanamide group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yields, as seen in similar compounds where alkyl halides or acyl chlorides are used for N- or O-substitution .
- Purification : Recrystallization from acetonitrile or ethanol is standard for isolating high-purity products .
Table 1 : Common Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Solvent | Yield Range | Key Characterization |
|---|---|---|---|---|
| Core formation | Alkyl halides, 60–80°C | Dry CH₃CN | 60–85% | IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (pyrimidine protons δ 8.2–8.5 ppm) |
| Amidation | 3,3-Dimethylbutanoyl chloride, RT | CH₂Cl₂ | 70–90% | ¹³C NMR (amide carbonyl ~170 ppm) |
Q. How is the structural integrity of the compound confirmed experimentally?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key signals include the pyrazolo[3,4-d]pyrimidinone ring protons (δ 7.5–8.5 ppm) and the 3,4-dimethylphenyl group (δ 2.3–2.5 ppm for methyl groups) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₄O₂: 393.1925) .
- X-ray crystallography : Resolves regioselectivity ambiguities in substitution patterns, as demonstrated in related dihydropyrimidine structures .
Advanced Research Questions
Q. How can conflicting spectroscopic data between studies be resolved?
Discrepancies in NMR or melting points often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
- Polymorphism : Recrystallization solvents (e.g., acetonitrile vs. ethanol) may produce different crystalline forms, altering melting points .
- Impurities : By-products from incomplete reactions (e.g., unreacted acyl chlorides) can skew data. Use preparative HPLC or column chromatography for purification .
Q. What strategies optimize reaction yields for introducing the 3,3-dimethylbutanamide moiety?
- Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) improves amidation efficiency .
- Temperature control : Slow addition of acyl chlorides at 0–5°C minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidinone nitrogen .
Table 2 : Yield Optimization Parameters
| Parameter | Effect on Yield | Example from Literature |
|---|---|---|
| Catalyst (e.g., DMAP) | Increases acylation rate by 20–30% | Used in benzamide derivatives |
| Reflux vs. RT | Higher temps (reflux) reduce reaction time but risk decomposition | Ethyl acetate reflux for 6h vs. RT for 24h |
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Scaffold modification : Compare pyrazolo[3,4-d]pyrimidinone with thieno[2,3-d]pyrimidinone analogs to evaluate ring size effects on target binding .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2), guided by anti-inflammatory data from similar compounds .
Q. What analytical methods are recommended for detecting by-products during synthesis?
- LC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates) with high sensitivity .
- TLC monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress and by-product formation .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N % within ±0.4% of theoretical values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
